N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-imidazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide
- N-[2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide
- N-[2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide
Uniqueness
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the combination of its pyrazole, thiophene, and trifluoromethoxy-substituted phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-13-6-4-12(5-7-13)24-17(27)16(26)22-11-14(15-3-1-10-29-15)25-9-2-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPLWANNUHCVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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